4-(Trimethylsilyl)benzonitrile

Catalog No.
S730649
CAS No.
17921-68-5
M.F
C10H13NSi
M. Wt
175.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trimethylsilyl)benzonitrile

CAS Number

17921-68-5

Product Name

4-(Trimethylsilyl)benzonitrile

IUPAC Name

4-trimethylsilylbenzonitrile

Molecular Formula

C10H13NSi

Molecular Weight

175.3 g/mol

InChI

InChI=1S/C10H13NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,1-3H3

InChI Key

VLMZJZUVZAHCFT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=C(C=C1)C#N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C#N

The exact mass of the compound 4-(Trimethylsilyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Trimethylsilyl)benzonitrile (CAS: 17921-68-5) is an electron-deficient aryl silane utilized as a highly stable building block in advanced organic synthesis and materials manufacturing. Featuring a strongly electron-withdrawing cyano group para to a trimethylsilyl (TMS) moiety, this compound serves as a robust precursor for fluoride-activated Hiyama cross-couplings and regioselective ipso-substitutions[1]. In procurement and process chemistry, it is primarily valued for its exceptional shelf-life, moisture resistance, and precise stoichiometric handling, offering a highly reliable alternative to traditional organometallic reagents that are prone to degradation or oligomerization during storage [2].

Generic substitution of 4-(Trimethylsilyl)benzonitrile with its closest in-class analog, 4-cyanophenylboronic acid, frequently fails in multi-step synthetic workflows due to severe differences in chemical stability. The strongly electron-withdrawing cyano group makes the corresponding boronic acid highly susceptible to rapid protodeboronation under basic conditions, leading to the irreversible loss of the functional handle [1]. Furthermore, boronic acids spontaneously dehydrate to form variable mixtures of boroxines, which complicates stoichiometric calculations and reduces batch-to-batch reproducibility in automated synthesis [2]. By contrast, the TMS group in 4-(Trimethylsilyl)benzonitrile remains completely inert to moisture and basic conditions, ensuring that the reactive site is preserved until intentionally activated by a fluoride source, providing strict orthogonal control over complex coupling sequences [3].

Stoichiometric Precision and Shelf Stability

Aryl silanes exhibit superior long-term stability compared to their boronic acid counterparts, which directly impacts process scalability. While 4-cyanophenylboronic acid can spontaneously dehydrate to form up to 30-50% boroxine anhydrides upon standard storage—requiring constant recalculation of equivalents—4-(Trimethylsilyl)benzonitrile maintains >99% monomeric purity indefinitely under ambient conditions [1]. This mass stability eliminates the need for pre-reaction titration.

Evidence DimensionMonomeric purity after 6 months of ambient storage
Target Compound Data>99% monomeric purity (no anhydride formation)
Comparator Or Baseline4-Cyanophenylboronic acid (forms 30-50% variable boroxine mixtures)
Quantified DifferenceNear-total elimination of oligomerization-induced mass variance
ConditionsAmbient storage, standard laboratory atmosphere

Ensures exact equivalent dosing in high-throughput screening and process scale-up without the need for batch-specific titrations.

Resistance to Protodemetalation in Basic Media

The electron-withdrawing nature of the cyano group severely destabilizes carbon-boron bonds, making 4-cyanophenylboronic acid highly prone to protodeboronation in basic aqueous media (t1/2 < 2 hours at 80 °C). In direct contrast, the carbon-silicon bond in 4-(Trimethylsilyl)benzonitrile is highly resilient to basic conditions, exhibiting a half-life of >48 hours under identical parameters[1]. This thermodynamic stability allows the TMS group to survive upstream transformations that would otherwise destroy a boronic acid equivalent.

Evidence DimensionFunctional group half-life in aqueous base
Target Compound Datat1/2 > 48 hours
Comparator Or Baseline4-Cyanophenylboronic acid (t1/2 < 2 hours)
Quantified Difference>24-fold increase in functional group survival time
Conditions1M K2CO3 (aq), 80 °C

Permits the integration of this building block into longer, base-mediated synthetic sequences without premature loss of the cross-coupling handle.

Orthogonal Reactivity for Programmable Cross-Coupling

In the synthesis of complex biaryls, 4-(Trimethylsilyl)benzonitrile provides a strictly orthogonal coupling handle. Under standard palladium-catalyzed, base-mediated Suzuki conditions, the TMS group exhibits 0% reactivity, allowing other halogenated sites on a complex intermediate to be functionalized first. Upon subsequent addition of a fluoride source (e.g., TBAF), the TMS group is activated, enabling Hiyama coupling with >85% yields [1]. Substituting this with 4-bromobenzonitrile would result in non-selective, competitive coupling at multiple sites.

Evidence DimensionChemoselectivity in sequential Pd-catalyzed coupling
Target Compound Data0% reactivity without fluoride; >85% yield upon TBAF activation
Comparator Or Baseline4-Bromobenzonitrile (reacts non-selectively under initial Pd conditions)
Quantified Difference100% orthogonal control over coupling sequence
ConditionsStandard Pd(PPh3)4 catalysis, sequential base then fluoride activation

Eliminates the need for costly and time-consuming protection/deprotection steps in the synthesis of asymmetric polyaryls.

Regiocontrolled Ipso-Substitution Yields

Direct electrophilic halogenation of benzonitrile typically yields meta-substituted products due to the deactivating, meta-directing nature of the cyano group. 4-(Trimethylsilyl)benzonitrile circumvents this limitation entirely. The TMS group acts as a highly directing, easily displaced leaving group (ipso-substitution), allowing for the synthesis of strictly para-functionalized derivatives (e.g., 4-iodobenzonitrile) in >90% yield upon treatment with iodine monochloride .

Evidence DimensionRegioselectivity and yield of para-halogenation
Target Compound Data>90% yield of strictly para-substituted product via ipso-conversion
Comparator Or BaselineBenzonitrile (yields predominantly meta-substituted products, <10% para)
Quantified Difference>80% absolute increase in para-functionalization yield
ConditionsElectrophilic halogenation (e.g., ICl, CH2Cl2, 0 °C to RT)

Provides a reliable, high-yield pathway to precisely functionalized para-benzonitrile derivatives that are otherwise synthetically inaccessible via direct substitution.

Programmable Synthesis of Asymmetric Biaryl Pharmaceuticals

Due to its strict orthogonality and resistance to basic conditions [2], 4-(Trimethylsilyl)benzonitrile is an ideal precursor for synthesizing complex, multi-ring active pharmaceutical ingredients (APIs). It allows process chemists to perform initial cross-couplings at other sites of a molecule without protecting the para-cyanoaryl moiety, which can then be selectively activated later using fluoride-mediated Hiyama conditions [3].

High-Throughput Screening (HTS) Library Generation

In automated library synthesis, exact stoichiometry is critical. Because 4-(Trimethylsilyl)benzonitrile does not form anhydrides (boroxines) and maintains >99% monomeric purity during extended storage [1], it is highly preferred over 4-cyanophenylboronic acid for generating reliable, reproducible arrays of benzonitrile-containing drug candidates.

Regioselective Precursor for Advanced OLED Materials

The synthesis of liquid crystals and OLED components often requires exact para-substitution of electron-deficient rings. 4-(Trimethylsilyl)benzonitrile serves as a highly reliable intermediate for these materials, as its TMS group can undergo quantitative ipso-substitution to install heavier halogens or other functional groups strictly at the para position, bypassing the meta-directing influence of the cyano group.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

4-trimethylsilylbenzonitrile

Dates

Last modified: 08-15-2023

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